molecular formula C21H25N3O3 B5364749 METHYL 2-({[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

METHYL 2-({[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B5364749
M. Wt: 367.4 g/mol
InChI Key: GQGNJYHLZNXJQB-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(4-methylbenzyl)piperazino]carbonyl}amino)benzoate is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(4-methylbenzyl)piperazino]carbonyl}amino)benzoate typically involves the reaction of 4-methylbenzylamine with piperazine, followed by the introduction of a benzoate ester group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistency and quality of the final product. Industrial methods may also incorporate purification techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(4-methylbenzyl)piperazino]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of new compounds with potentially unique properties.

Scientific Research Applications

Methyl 2-({[4-(4-methylbenzyl)piperazino]carbonyl}amino)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism by which methyl 2-({[4-(4-methylbenzyl)piperazino]carbonyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-({[4-(4-methylbenzyl)piperazino]carbonyl}amino)benzoate include other piperazine derivatives with different substituents on the piperazine ring or the benzoate ester moiety. Examples include:

  • Methyl 2-({[4-(4-chlorobenzyl)piperazino]carbonyl}amino)benzoate
  • Methyl 2-({[4-(4-methoxybenzyl)piperazino]carbonyl}amino)benzoate

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-methylbenzyl group, in particular, may confer unique properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 2-[[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16-7-9-17(10-8-16)15-23-11-13-24(14-12-23)21(26)22-19-6-4-3-5-18(19)20(25)27-2/h3-10H,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGNJYHLZNXJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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